Cas no 2138069-53-9 (8-Bromo-2-(pyrrolidin-1-yl)quinazoline)

8-Bromo-2-(pyrrolidin-1-yl)quinazoline is a brominated quinazoline derivative featuring a pyrrolidine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The bromine atom at the 8-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The pyrrolidine moiety enhances solubility and modulates electronic properties, making it valuable in medicinal chemistry research. Its well-defined structure and synthetic utility make it a preferred choice for exploring structure-activity relationships in drug discovery, particularly for kinase inhibitors and other biologically relevant targets.
8-Bromo-2-(pyrrolidin-1-yl)quinazoline structure
2138069-53-9 structure
Product name:8-Bromo-2-(pyrrolidin-1-yl)quinazoline
CAS No:2138069-53-9
MF:C12H12BrN3
MW:278.14778137207
CID:6425341
PubChem ID:165873367

8-Bromo-2-(pyrrolidin-1-yl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • EN300-1162219
    • 8-bromo-2-(pyrrolidin-1-yl)quinazoline
    • 2138069-53-9
    • 8-Bromo-2-(pyrrolidin-1-yl)quinazoline
    • Inchi: 1S/C12H12BrN3/c13-10-5-3-4-9-8-14-12(15-11(9)10)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2
    • InChI Key: MYKSZVXBBIVHHK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=NC(=NC=21)N1CCCC1

Computed Properties

  • Exact Mass: 277.02146g/mol
  • Monoisotopic Mass: 277.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29Ų

8-Bromo-2-(pyrrolidin-1-yl)quinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162219-0.1g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
0.1g
$968.0 2023-05-26
Enamine
EN300-1162219-0.5g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
0.5g
$1056.0 2023-05-26
Enamine
EN300-1162219-10.0g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
10g
$4729.0 2023-05-26
Enamine
EN300-1162219-1.0g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
1g
$1100.0 2023-05-26
Enamine
EN300-1162219-2.5g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
2.5g
$2155.0 2023-05-26
Enamine
EN300-1162219-5.0g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
5g
$3189.0 2023-05-26
Enamine
EN300-1162219-0.05g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
0.05g
$924.0 2023-05-26
Enamine
EN300-1162219-0.25g
8-bromo-2-(pyrrolidin-1-yl)quinazoline
2138069-53-9
0.25g
$1012.0 2023-05-26

Additional information on 8-Bromo-2-(pyrrolidin-1-yl)quinazoline

Introduction to 8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9)

8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a pyrrolidine moiety at the 2-position imparts unique structural and functional characteristics to this molecule, making it a valuable candidate for various therapeutic applications.

The chemical structure of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline consists of a quinazoline core, which is a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The bromine substituent at the 8-position can influence the compound's electronic properties and lipophilicity, while the pyrrolidine group at the 2-position provides additional steric and electronic effects. These structural features collectively contribute to the compound's pharmacological profile and its potential as a lead molecule in drug discovery.

Recent studies have highlighted the potential of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

In addition to its antitumor properties, 8-Bromo-2-(pyrrolidin-1-yl)quinazoline has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate. Furthermore, preliminary toxicology assessments have indicated that 8-Bromo-2-(pyrrolidin-1-yl)quinazoline is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The development of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline as a therapeutic agent is ongoing, with several research groups focusing on optimizing its structure to enhance its potency and selectivity. One approach involves modifying the substituents on the quinazoline core to improve binding affinity to specific targets. Another strategy involves developing prodrugs or nanoparticle formulations to enhance delivery and reduce off-target effects.

In conclusion, 8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research in this area continues to advance, it is anticipated that 8-Bromo-2-(pyrrolidin-1-yl)quinazoline will play an increasingly important role in addressing unmet medical needs.

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